molecular formula C20H15F3N4O2S B10864693 (4Z)-2-(1,3-benzothiazol-2-yl)-5-methyl-4-(1-{[2-(trifluoromethoxy)phenyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one

(4Z)-2-(1,3-benzothiazol-2-yl)-5-methyl-4-(1-{[2-(trifluoromethoxy)phenyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B10864693
M. Wt: 432.4 g/mol
InChI Key: WRFUEPUXADGLDM-UHFFFAOYSA-N
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Description

  • The benzothiazole moiety can be introduced via a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde or ketone.
  • Reaction conditions: Heating in the presence of a dehydrating agent such as polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃).
  • Attachment of the Trifluoromethoxyphenyl Group

    • The trifluoromethoxyphenyl group is typically introduced through a nucleophilic aromatic substitution reaction.
    • Reaction conditions: Use of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in a polar aprotic solvent such as dimethylformamide (DMF).
  • Industrial Production Methods

    Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    • Formation of the Pyrazolone Core

      • The synthesis typically begins with the preparation of the pyrazolone core. This can be achieved through the condensation of an appropriate β-keto ester with hydrazine hydrate under reflux conditions.
      • Reaction conditions: Reflux in ethanol or methanol, with a catalytic amount of acetic acid.

    Chemical Reactions Analysis

    Types of Reactions

    • Oxidation

      • The compound can undergo oxidation reactions, particularly at the pyrazolone core and the benzothiazole ring.
      • Common reagents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
    • Reduction

      • Reduction reactions can target the carbonyl group in the pyrazolone core.
      • Common reagents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
    • Substitution

      • The trifluoromethoxyphenyl group can participate in nucleophilic aromatic substitution reactions.
      • Common reagents: Nucleophiles such as amines or thiols.

    Major Products

      Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

      Reduction: Formation of alcohols or amines.

      Substitution: Formation of substituted derivatives with various functional groups.

    Scientific Research Applications

    Chemistry

      Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in organic reactions.

    Biology

      Enzyme Inhibition: It has potential as an inhibitor of enzymes such as kinases or proteases, which are involved in various biological pathways.

    Medicine

      Anti-inflammatory: The compound may exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.

      Anticancer: It could act as an anticancer agent by inducing apoptosis in cancer cells.

      Antimicrobial: The compound may possess antimicrobial activity against a range of bacterial and fungal pathogens.

    Industry

      Material Science: It can be used in the development of new materials with specific electronic or optical properties.

    Mechanism of Action

    The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes or receptors. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The trifluoromethoxyphenyl group can enhance the compound’s binding affinity and specificity through hydrophobic interactions and hydrogen bonding.

    Comparison with Similar Compounds

    Similar Compounds

    • (4Z)-2-(1,3-benzothiazol-2-yl)-5-methyl-4-(1-{[2-methoxyphenyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one

      • Similar structure but with a methoxy group instead of a trifluoromethoxy group.
      • Differences in electronic properties and biological activity.
    • (4Z)-2-(1,3-benzothiazol-2-yl)-5-methyl-4-(1-{[2-chlorophenyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one

      • Similar structure but with a chlorophenyl group.
      • Differences in reactivity and potential applications.

    Uniqueness

    The presence of the trifluoromethoxy group in (4Z)-2-(1,3-benzothiazol-2-yl)-5-methyl-4-(1-{[2-(trifluoromethoxy)phenyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one imparts unique electronic and steric properties, enhancing its potential as a pharmaceutical agent with improved efficacy and selectivity compared to similar compounds.

    Properties

    Molecular Formula

    C20H15F3N4O2S

    Molecular Weight

    432.4 g/mol

    IUPAC Name

    2-(1,3-benzothiazol-2-yl)-5-methyl-4-[C-methyl-N-[2-(trifluoromethoxy)phenyl]carbonimidoyl]-1H-pyrazol-3-one

    InChI

    InChI=1S/C20H15F3N4O2S/c1-11(24-13-7-3-5-9-15(13)29-20(21,22)23)17-12(2)26-27(18(17)28)19-25-14-8-4-6-10-16(14)30-19/h3-10,26H,1-2H3

    InChI Key

    WRFUEPUXADGLDM-UHFFFAOYSA-N

    Canonical SMILES

    CC1=C(C(=O)N(N1)C2=NC3=CC=CC=C3S2)C(=NC4=CC=CC=C4OC(F)(F)F)C

    Origin of Product

    United States

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